N-(4-methoxyphenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-(4-methoxyphenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[1,5-a]pyrimidine core through the cyclization of appropriate precursors. For instance, the reaction between 4-methoxyphenylhydrazine and 2,4,6-triphenylpyrimidine under acidic conditions can yield the desired pyrazolo[1,5-a]pyrimidine intermediate. Subsequent functionalization steps, such as methylation and amination, are carried out to introduce the 2-methyl and 7-amine groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(4-methoxyphenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-one, while reduction could produce this compound derivatives with altered functional groups .
Scientific Research Applications
Chemistry
In chemistry, N-(4-methoxyphenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown promise in biological and medicinal research due to its potential pharmacological activities. Studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives can exhibit anti-inflammatory, anticancer, and antimicrobial properties. This compound, in particular, is being investigated for its potential as a therapeutic agent in the treatment of various diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for applications in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-one
- N-(4-methoxyphenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine derivatives
Uniqueness
Compared to similar compounds, this compound stands out due to its specific substitution pattern and functional groups, which confer unique chemical and biological properties. Its methoxyphenyl group, for example, can enhance its solubility and bioavailability, making it a more effective candidate for certain applications.
Properties
CAS No. |
890624-60-9 |
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Molecular Formula |
C26H22N4O |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C26H22N4O/c1-18-25(20-11-7-4-8-12-20)26-28-23(19-9-5-3-6-10-19)17-24(30(26)29-18)27-21-13-15-22(31-2)16-14-21/h3-17,27H,1-2H3 |
InChI Key |
IYTJYKWUQAREDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)NC5=CC=C(C=C5)OC |
Origin of Product |
United States |
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